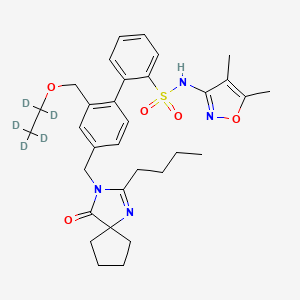
MCPP methyl ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MCPP methyl ester-d3, also known as deuterium-labeled MCPP methyl ester, is a stable isotope-labeled compound. It is a derivative of MCPP methyl ester, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for precise quantitation and tracing in various experimental setups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MCPP methyl ester-d3 involves the incorporation of deuterium atoms into the MCPP methyl ester molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MCPP methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds
Applications De Recherche Scientifique
MCPP methyl ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of MCPP methyl ester-d3 involves its incorporation into various molecular pathways due to its stable isotope labeling. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, leading to differences in absorption, distribution, metabolism, and excretion compared to non-labeled compounds. This makes it a valuable tool in drug development and other scientific research .
Comparaison Avec Des Composés Similaires
MCPP methyl ester-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
MCPP methyl ester: The non-deuterated version of this compound.
MCPA methyl ester: Another methyl ester compound used in similar applications.
Dicamba methyl ester: A methyl ester compound with different chemical properties and applications
The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced stability and allows for precise quantitation in various experimental setups.
Propriétés
Formule moléculaire |
C11H13ClO3 |
|---|---|
Poids moléculaire |
231.69 g/mol |
Nom IUPAC |
trideuteriomethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3/i3D3 |
Clé InChI |
YWGAULPFWIQKRB-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



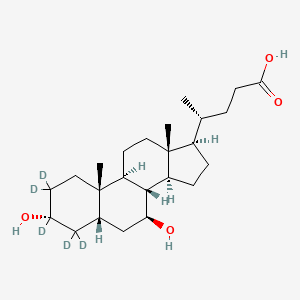
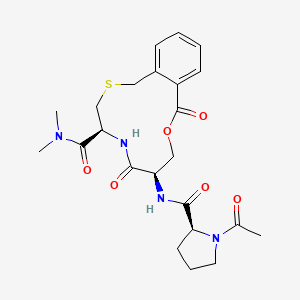
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
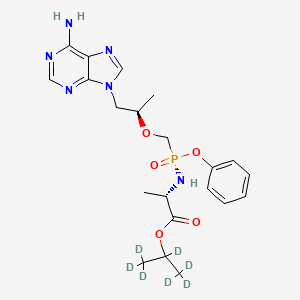
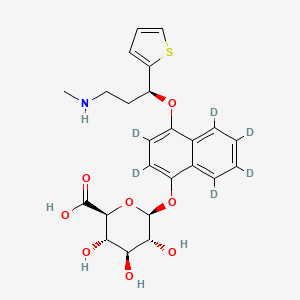



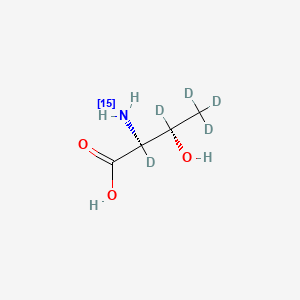

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
